
3-bromo-5-fluoro-N-prop-2-ynylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-fluoro-N-prop-2-ynylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a member of the benzamide family and is known for its unique chemical properties, which make it an excellent candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-bromo-5-fluoro-N-prop-2-ynylbenzamide is not fully understood. However, studies have shown that this compound can bind to specific proteins and inhibit their activity. This inhibition can lead to the suppression of cell growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-5-fluoro-N-prop-2-ynylbenzamide can have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of specific enzymes, such as histone deacetylases, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-5-fluoro-N-prop-2-ynylbenzamide in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and to develop new anti-cancer drugs. However, one limitation of using this compound is that it can be toxic to non-cancerous cells, which can limit its use in some experiments.
Orientations Futures
There are many future directions for research on 3-bromo-5-fluoro-N-prop-2-ynylbenzamide. One potential direction is to study the compound's effects on specific cancer types and to develop new drugs based on its chemical structure. Additionally, researchers could investigate the compound's potential use in other fields, such as neuroscience or immunology. Finally, further studies could be conducted to better understand the compound's mechanism of action and to optimize its use in laboratory experiments.
In conclusion, 3-bromo-5-fluoro-N-prop-2-ynylbenzamide is a promising chemical compound with many potential applications in scientific research. Its unique chemical properties make it an excellent candidate for use in laboratory experiments, particularly in the field of cancer research. While there are some limitations to its use, the future directions for research on this compound are numerous, and it is likely that we will continue to uncover new applications for it in the years to come.
Méthodes De Synthèse
The synthesis method of 3-bromo-5-fluoro-N-prop-2-ynylbenzamide involves the reaction of 5-fluoro-2-nitrobenzoic acid with propargylamine in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction mixture is then treated with hydrobromic acid to obtain the final product. This synthesis method has been optimized to produce high yields of pure 3-bromo-5-fluoro-N-prop-2-ynylbenzamide.
Applications De Recherche Scientifique
3-bromo-5-fluoro-N-prop-2-ynylbenzamide has a wide range of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Other potential applications of this compound include its use as a tool for studying protein-protein interactions, as well as its use in the development of new drugs.
Propriétés
IUPAC Name |
3-bromo-5-fluoro-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUSPKWKAKYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-fluoro-N-prop-2-ynylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


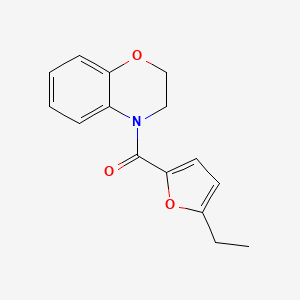
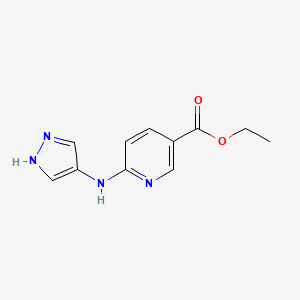
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
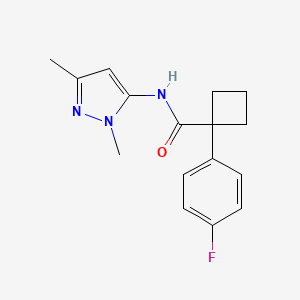
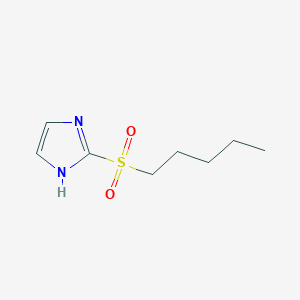
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
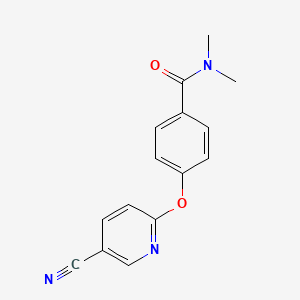
![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
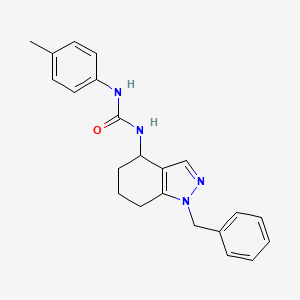
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
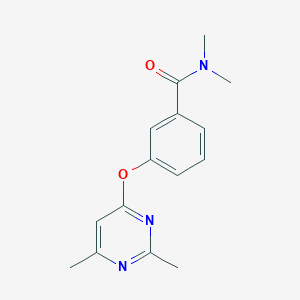
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)